2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted at position 3 with a 4-methoxybenzoyl group and at position 2 with a chloroacetamide moiety. The tetrahydrobenzo[b]thiophene scaffold is a versatile pharmacophore, known for its applications in antimicrobial, antitumor, and kinase inhibitor research .
Properties
IUPAC Name |
2-chloro-N-[3-(4-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-23-12-8-6-11(7-9-12)17(22)16-13-4-2-3-5-14(13)24-18(16)20-15(21)10-19/h6-9H,2-5,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISXWTOZIXITFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains abenzoyl group and a thiophene ring , which are common structural motifs in many bioactive compounds
Mode of Action
Thebenzoyl group in the compound can undergo acylation reactions , which could potentially lead to changes in the target molecules. The thiophene ring is a bioisostere for a benzene ring and can participate in π-π stacking interactions with aromatic amino acids in proteins.
Biochemical Pathways
Compounds containingbenzoyl groups and thiophene rings have been implicated in various biochemical pathways, including those involving enzyme inhibition and receptor binding
Pharmacokinetics
The presence of thebenzoyl group and the thiophene ring could influence its lipophilicity and membrane permeability , which are key determinants of a compound’s ADME properties.
Result of Action
Compounds containingbenzoyl groups and thiophene rings have been associated with various biological effects, including anti-inflammatory , antibacterial , and anticancer activities
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH , temperature , and the presence of other biomolecules . For instance, the reactivity of the benzoyl group could be influenced by the pH of the environment
Biological Activity
2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the acylation of a tetrahydrobenzo[b]thiophene derivative with chloroacetyl chloride followed by further modifications to introduce the methoxybenzoyl group. The synthetic route often utilizes various reagents and conditions to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[b]thiophene compounds exhibit significant anticancer properties. For instance, a related compound demonstrated apoptosis-inducing capabilities in breast cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | Mechanism | IC50 (µM) |
|---|---|---|---|
| This compound | Breast Cancer | Apoptosis induction | Not specified |
| Related Compound A | Breast Cancer | Caspase activation | 5.0 |
| Related Compound B | Lung Cancer | Bcl-2 modulation | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit bacterial growth, making it a candidate for further development in treating bacterial infections.
Table 2: Antimicrobial Activity Overview
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 20 | Bacteriostatic |
| Pseudomonas aeruginosa | 25 | Bactericidal |
Case Studies
- Breast Cancer Study : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : A recent investigation into the compound's antimicrobial properties revealed that it significantly inhibited biofilm formation in Staphylococcus aureus and showed promise as an alternative treatment for resistant bacterial strains .
The biological activity of this compound is attributed to its interaction with specific cellular targets:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
- Inhibition of Biofilm Formation : In bacterial pathogens, it disrupts biofilm integrity, enhancing susceptibility to other antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 3
2-Chloro-N-(3-Cyano-4,5,6,7-Tetrahydrobenzo[b]Thiophen-2-yl)-Acetamide (CAS 58125-40-9)
- Structure: Position 3 substituted with a cyano group (-CN).
- Properties: Higher electrophilicity due to the electron-withdrawing cyano group. Melting point: 175–177°C .
- Applications : Used as a precursor for heterocyclic dyes and antitumor agents. Exhibits moderate antimicrobial activity against Staphylococcus aureus and Candida albicans .
- Key Difference: The cyano group reduces solubility in polar solvents compared to the 4-methoxybenzoyl analogue.
2-Chloro-N-[3-(2-Chlorobenzoyl)-5-Ethylthiophen-2-yl]-Acetamide (CAS 42753-80-0)
- Structure: Substituted with 2-chlorobenzoyl on a non-hydrogenated thiophene ring.
- Properties :
- Enhanced lipophilicity due to the chloro and ethyl groups.
- Applications : Explored as a ligand for metal coordination and antimicrobial activity .
- Key Difference: The non-hydrogenated thiophene ring may reduce conformational flexibility compared to the tetrahydrobenzo[b]thiophene core.
Substituent Variations at the Tetrahydrobenzo[b]Thiophene Core
2-Chloro-N-[3-Cyano-6-(1,1-Dimethylpropyl)-4,5,6,7-Tetrahydro-Benzo[b]Thiophen-2-yl]-Acetamide
- Structure : Additional 6-(1,1-dimethylpropyl) substituent on the tetrahydro ring.
- Molecular weight: 324.87 g/mol .
Q & A
Q. 1.1. What are the optimal synthetic routes for 2-chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of tetrahydrobenzothiophene derivatives typically involves multi-step reactions, such as coupling benzoylisothiocyanate with substituted precursors in solvents like 1,4-dioxane, followed by isolation via ice/water precipitation . Yield optimization can be achieved through:
- Reagent stoichiometry adjustments : Maintaining equimolar ratios of reactants (e.g., benzoyl chloride and ammonium isothiocyanate) to minimize side reactions.
- Purification techniques : Using reverse-phase HPLC or methanol recrystallization to isolate high-purity products .
- Temperature control : Stirring reactions at room temperature overnight to ensure completion without thermal degradation .
Q. 1.2. How can spectroscopic methods (e.g., NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Analyze chemical shifts for the tetrahydrobenzo[b]thiophene core (δ 2.0–3.0 ppm for methylene protons) and the 4-methoxybenzoyl group (δ 3.8 ppm for OCH3). Discrepancies in aromatic proton integration may indicate incomplete substitution .
- IR spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide, C-O stretch at ~1250 cm⁻¹ for the methoxy group) .
- LC-MS/HRMS : Validate molecular weight and fragmentation patterns to rule out impurities .
Advanced Research Questions
Q. 2.1. How can computational reaction path search methods enhance the design of novel derivatives with improved bioactivity?
Methodological Answer: The ICReDD framework integrates quantum chemical calculations and information science to predict reaction pathways:
- Transition state modeling : Identify energetically favorable pathways for functional group additions (e.g., substituting chloro or methoxy groups).
- Data-driven optimization : Use machine learning to correlate substituent positions with antibacterial activity, leveraging existing datasets on tetrahydrobenzothiophene derivatives .
- Feedback loops : Validate computational predictions with small-scale experiments, refining models iteratively .
Q. 2.2. What statistical experimental design approaches are recommended for optimizing reaction conditions?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, a 2³ factorial design can optimize yield and purity while minimizing trial counts .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. byproduct formation) to identify global optima .
- Robustness testing : Use Plackett-Burman designs to assess parameter sensitivity, ensuring scalability under industrial conditions .
Q. 2.3. How can contradictory biological activity data be resolved for this compound in antimicrobial studies?
Methodological Answer:
- Mechanistic profiling : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive vs. Gram-negative bacteria to identify selectivity trends. For example, compound 23 in showed activity against S. aureus but not E. coli, suggesting membrane permeability limitations .
- Resistance studies : Perform serial passage assays to detect mutations in bacterial targets (e.g., DNA gyrase) that reduce efficacy.
- Synergistic screens : Test combinations with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to overcome intrinsic resistance .
Q. 2.4. What catalytic strategies are effective for introducing chiral centers into the tetrahydrobenzo[b]thiophene scaffold?
Methodological Answer:
- Asymmetric hydrogenation : Use chiral ligands (e.g., BINAP) with palladium catalysts to reduce ketone intermediates enantioselectively .
- Enzymatic resolution : Employ lipases or esterases to hydrolyze racemic mixtures, retaining desired enantiomers .
- Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to achieve high enantiomeric excess (>90%) in one pot .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
